molecular formula C5H6F6O2 B13777480 1,1,1,3,3,3-Hexafluoro-2,2-dimethoxypropane CAS No. 754-50-7

1,1,1,3,3,3-Hexafluoro-2,2-dimethoxypropane

Cat. No.: B13777480
CAS No.: 754-50-7
M. Wt: 212.09 g/mol
InChI Key: VNKRZKNIOMOHAA-UHFFFAOYSA-N
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Description

1,1,1,3,3,3-Hexafluoro-2,2-dimethoxypropane is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of six fluorine atoms and two methoxy groups attached to a propane backbone. This compound is of interest in various fields of scientific research due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,3,3,3-Hexafluoro-2,2-dimethoxypropane typically involves the reaction of hexafluoroacetone with methanol under acidic conditions. The reaction proceeds via the formation of an intermediate hemiacetal, which then undergoes further reaction to form the desired dimethoxy compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of catalysts and optimized reaction parameters are common in industrial settings to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1,1,1,3,3,3-Hexafluoro-2,2-dimethoxypropane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often require the presence of strong acids or bases as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carbonyl compounds, while reduction produces alcohols.

Scientific Research Applications

1,1,1,3,3,3-Hexafluoro-2,2-dimethoxypropane has a wide range of applications in scientific research:

    Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.

    Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,1,1,3,3,3-Hexafluoro-2,2-dimethoxypropane exerts its effects involves interactions with molecular targets such as enzymes and proteins. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The methoxy groups contribute to its solubility and facilitate its incorporation into different chemical environments.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound with similar fluorinated structure but different functional groups.

    1,1,1,3,3,3-Hexafluoro-2-phenyl-2-propanol: Another fluorinated compound with a phenyl group instead of methoxy groups.

Uniqueness

1,1,1,3,3,3-Hexafluoro-2,2-dimethoxypropane is unique due to its combination of fluorine atoms and methoxy groups, which confer distinct chemical properties. Its stability, reactivity, and solubility make it valuable in various research and industrial applications.

Properties

IUPAC Name

1,1,1,3,3,3-hexafluoro-2,2-dimethoxypropane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F6O2/c1-12-3(13-2,4(6,7)8)5(9,10)11/h1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNKRZKNIOMOHAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(F)(F)F)(C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F6O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40626622
Record name 1,1,1,3,3,3-Hexafluoro-2,2-dimethoxypropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.09 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

754-50-7
Record name 1,1,1,3,3,3-Hexafluoro-2,2-dimethoxypropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexafluoroacetone dimethyl ketal
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